2'H-Spiro[[1,3]dioxolane-2,7'-phenanthro[1,2-b]furan]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’H-Spiro[[1,3]dioxolane-2,7’-phenanthro[1,2-b]furan] is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional architecture. The presence of both dioxolane and phenanthrofuran moieties within the same molecule makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’H-Spiro[[1,3]dioxolane-2,7’-phenanthro[1,2-b]furan] typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a suitable phenanthrofuran precursor with a dioxolane derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
2’H-Spiro[[1,3]dioxolane-2,7’-phenanthro[1,2-b]furan] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the phenanthrofuran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for further studies and applications .
Wissenschaftliche Forschungsanwendungen
2’H-Spiro[[1,3]dioxolane-2,7’-phenanthro[1,2-b]furan] has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2’H-Spiro[[1,3]dioxolane-2,7’-phenanthro[1,2-b]furan] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[1,3-dioxolane-2,3’(2’H)-phenanthro[4,5-bcd]furan]
- Spiro[1,3-dioxolane-2,2’(1’H)-naphthalene]
- Spiro[1,3-dioxolane-2,3’-indolin]-2’-one
Uniqueness
2’H-Spiro[[1,3]dioxolane-2,7’-phenanthro[1,2-b]furan] stands out due to its unique combination of dioxolane and phenanthrofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C18H14O3 |
---|---|
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
spiro[1,3-dioxolane-2,7'-2H-naphtho[1,2-g][1]benzofuran] |
InChI |
InChI=1S/C18H14O3/c1-3-15-14-5-7-18(20-9-10-21-18)11-13(14)2-4-16(15)17-12(1)6-8-19-17/h1-7,11H,8-10H2 |
InChI-Schlüssel |
OTSPCOOVBHHHSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(O1)C=CC3=C4C=CC5=CCOC5=C4C=CC3=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.